5-Fluoro-4-methoxy-2-nitrobenzonitrile
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Overview
Description
5-Fluoro-4-methoxy-2-nitrobenzonitrile is an organic compound with the molecular formula C8H5FN2O3 and a molecular weight of 196.14 g/mol . It is a fluorinated aromatic nitrile, which means it contains a fluorine atom, a methoxy group, a nitro group, and a nitrile group attached to a benzene ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Fluoro-4-methoxy-2-nitrobenzonitrile can be synthesized through a multi-step process starting from commercially available precursors. One common method involves the nitration of 4-fluoro-2-methoxybenzonitrile using a mixture of concentrated sulfuric acid and nitric acid . The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to improve yield and safety. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-methoxy-2-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: 5-Fluoro-4-methoxy-2-aminobenzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-4-methoxy-2-nitrobenzonitrile is used in scientific research for the development of new pharmaceuticals and agrochemicals. It serves as a building block for the synthesis of more complex molecules with potential biological activity. In medicinal chemistry, it is used to create compounds that may act as enzyme inhibitors or receptor modulators .
Mechanism of Action
The mechanism of action of 5-Fluoro-4-methoxy-2-nitrobenzonitrile depends on its specific applicationThe presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methoxybenzonitrile: Similar structure but lacks the nitro group.
2-Fluoro-5-nitrobenzonitrile: Similar structure but lacks the methoxy group.
Uniqueness
5-Fluoro-4-methoxy-2-nitrobenzonitrile is unique due to the presence of all three functional groups (fluorine, methoxy, and nitro) on the benzene ring. This combination of substituents can lead to unique chemical reactivity and biological activity, making it a valuable intermediate in the synthesis of various bioactive compounds .
Properties
IUPAC Name |
5-fluoro-4-methoxy-2-nitrobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O3/c1-14-8-3-7(11(12)13)5(4-10)2-6(8)9/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKJRMHYDJWCMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])C#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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